Superior Brønsted Basicity Enables pH-Responsive Behavior
The amidine group in methacrylamidine-derived polymers exhibits a conjugate acid pKa in the range of 7–11, conferring strong basic character. In contrast, the amide group in methacrylamide-derived polymers is fundamentally non-basic under comparable conditions. This difference enables poly(methacrylamidine) to undergo reversible protonation-deprotonation cycles, a feature absent in poly(methacrylamide) [1][2].
| Evidence Dimension | Conjugate acid pKa (surface/solution basicity) |
|---|---|
| Target Compound Data | pKa 7–11 (polyamidine class, including aliphatic polyamidines derived from methacrylamidine-type monomers) [1] |
| Comparator Or Baseline | Methacrylamide-derived polymers: no conjugate acid pKa within this range; amide group is essentially non-basic |
| Quantified Difference | Amidine-bearing polymers exhibit measurable Brønsted basicity (pKa 7–11), whereas poly(methacrylamide) shows negligible basicity. |
| Conditions | Electrokinetic measurements and solution titration of aliphatic polyamidine surfaces and solutions [1]. |
Why This Matters
Users requiring a polymer capable of pH-dependent swelling, charge reversal, or ionic crosslinking must select an amidine-containing monomer like methacrylamidine, as methacrylamide cannot provide these functions.
- [1] Böhme, U.; et al. Surface properties of polyamidines. Colloids and Surfaces A: Physicochemical and Engineering Aspects 2001, 190 (1–2), 135–145. DOI: 10.1016/S0927-7757(01)00593-3. View Source
- [2] Chemistry StackExchange. Why are amidines so much more basic than amides? 2014. URL: https://chemistry.stackexchange.com/questions/13163/why-are-amidines-so-much-more-basic-than-amides (accessed 2026-05-05). View Source
